molecular formula C10H21ClN2O B1398383 N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220027-92-8

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B1398383
M. Wt: 220.74 g/mol
InChI Key: GURROUTXMODVPG-UHFFFAOYSA-N
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Description

“N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride” likely refers to a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The “sec-butyl” indicates a secondary butyl group attached to the nitrogen atom, and “carboxamide” refers to a functional group consisting of a carbonyl group (C=O) and an amine (NH2). The “hydrochloride” part suggests that this compound is in its hydrochloride salt form, which is common for many drugs to increase their water solubility.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with a sec-butylamine under amide bond-forming conditions. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would consist of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to one of the carbon atoms would be a carbonyl group and an amine, forming a carboxamide group. The nitrogen atom in the piperidine ring would have a sec-butyl group attached to it.



Chemical Reactions Analysis

As an amide, this compound would be expected to participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions. The piperidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation.



Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions. As an amide, this compound is likely to form hydrogen bonds, which could make it relatively polar and potentially soluble in water, especially in its hydrochloride salt form.


Scientific Research Applications

Synthesis and Chemical Properties

  • Scalable Synthesis Process: A scalable and facile synthetic process for related compounds, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for CNS disorders, has been developed, demonstrating the potential for large-scale production of similar compounds (Wei et al., 2016).
  • Synthesis of Related Compounds: The synthesis of 4-Chloropiperidine Hydrochloride, a related compound, from piperidin-4-one hydrochloride through reduction and n-carbonylation, highlights the diverse synthetic routes applicable to similar chemical structures (Zhang, 2010).

Crystal Structure Analysis

  • Crystal and Molecular Structure: 4-Piperidinecarboxylic acid hydrochloride, closely related to the compound of interest, has been characterized through single crystal X-ray diffraction, providing insights into its molecular structure which can be valuable for understanding similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Pharmacological Applications

  • Soluble Epoxide Hydrolase Inhibitors: 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide compounds have been identified as inhibitors of soluble epoxide hydrolase, which is significant for developing novel treatments in various disease models (Thalji et al., 2013).
  • Characterization for Psychostimulant Abuse Treatment: Compounds like NGB 2904, which are structurally related to N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, have been characterized for their transport, metabolism, and pharmacokinetics, especially in the context of treatment for psychostimulant abuse (Mason et al., 2010).

Chemical Modification and Optimization

  • Chemical Modification for Hepatitis C Treatment: Modification of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, closely related to the compound of interest, has led to potent replicon activities against Hepatitis C, illustrating the potential for chemical optimization in drug development (Gentles et al., 2011).
  • Efficient Catalytic Hydrogenation: A novel strategy for hydrogenation of pyridine nuclear to 4-piperidinecarboxamide hydrochlorides, using low-cost catalysts under mild conditions, demonstrates the potential for efficient chemical transformations in this class of compounds (Cheng et al., 2009).

Safety And Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.


Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. It could also serve as a starting point for the synthesis of a range of analogs.


Please note that these are general comments based on the compound’s structure, and the actual properties could vary. For detailed and accurate information, experimental data and studies are needed.


properties

IUPAC Name

N-butan-2-ylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-8(2)12-10(13)9-4-6-11-7-5-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURROUTXMODVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1609400-92-1
Record name 4-Piperidinecarboxamide, N-(1-methylpropyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride

CAS RN

1220027-92-8
Record name 4-Piperidinecarboxamide, N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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